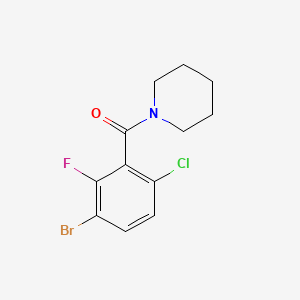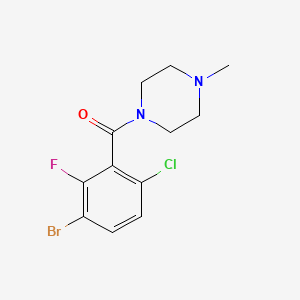![molecular formula C11H14BrMgN B6288957 4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 480424-78-0](/img/structure/B6288957.png)
4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran” is an organomagnesium compound. It is a Grignard reagent, which are commonly used in organic synthesis . The compound has a linear formula of C6H4CH2NC4H8MgBr and a molecular weight of 264.44 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBr[Mg]c1ccc(CN2CCCC2)cc1 . This indicates that the compound consists of a phenyl ring (c1ccc(cc1)) with a pyrrolidino methyl group (CN2CCCC2) attached, and a magnesium bromide moiety ([Mg]Br) also attached to the phenyl ring . Chemical Reactions Analysis
This compound is suitable for Grignard reactions . It has been used in the combinatorial preparation of rosamine derivatives, which are applicable as fluorescent probes in monitoring cellular glutathione (GSH) levels . It has also been used in the synthesis of 4,5-disubstituted-2-aminoimidazole−triazole derivatives having antibiofilm activity .Physical and Chemical Properties Analysis
This compound is a brown liquid with a density of 0.916 g/mL at 25 °C . It has a concentration of 0.25 M in tetrahydrofuran (THF) and a boiling point of 65 °C . It should be stored at a temperature of 2-8°C .科学的研究の応用
Regioselective Synthesis
Phenylmagnesium bromide in tetrahydrofuran undergoes regioselective additions to certain nitriles and imines, facilitating the synthesis of quinazoline derivatives and other heterocyclic compounds. This highlights its utility in constructing complex molecular architectures, particularly in the context of pharmaceutical and materials science research (Strekowski et al., 1988).
Nucleophilic Substitution Reactions
The use of phenylmagnesium bromide in tetrahydrofuran allows for efficient nucleophilic substitutions. For example, it facilitates the introduction of phenyl groups into perfluorinated pyrimidines, leading to derivatives with potential applications in materials science and fluorine chemistry (Banks et al., 1978).
Organometallic Compound Synthesis
The synthesis and reactivity of organomagnesium compounds, such as phenylmagnesium bromide in tetrahydrofuran, have been extensively studied. These compounds play a crucial role in organic synthesis, offering pathways to various functionalized molecules through reactions such as Grignard reactions, coupling, and others (Ashby & Yu, 1971).
Structural Studies
Structural investigations of organomagnesium reagents in solution, including phenylmagnesium bromide in tetrahydrofuran, provide insights into their molecular arrangements. These studies are vital for understanding the mechanisms of reactions they participate in and optimizing reaction conditions (Wellmar et al., 1991).
Advanced Organic Synthesis
The ability of phenylmagnesium bromide to facilitate the synthesis of complex heterocycles and the modification of various substrates underscores its significance in advanced organic synthesis. This includes the generation of valuable intermediates for pharmaceuticals, agrochemicals, and novel materials (Salman, 1999).
Safety and Hazards
This compound is highly flammable and may form explosive peroxides . It reacts violently with water . It is suspected of causing cancer and is harmful if swallowed . It may cause respiratory irritation and drowsiness or dizziness . It is classified as Acute Tox. 4 Oral, Carc. 2, Flam. Liq. 2, Skin Corr. 1B, and STOT SE 3 .
特性
IUPAC Name |
magnesium;1-(phenylmethyl)pyrrolidine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N.BrH.Mg/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h2-3,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTCQXOLLQVGBF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-78-0 |
Source


|
| Record name | 480424-78-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)
![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)

